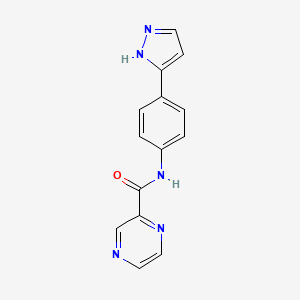

![molecular formula C21H23NO4 B2758412 2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid CAS No. 1552504-03-6](/img/structure/B2758412.png)

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid” is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . These types of compounds are commonly used in peptide synthesis .

Synthesis Analysis

The synthesis of this compound could involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C20H20N2O5 . It’s important to note that the exact structure can vary depending on the specific isomer or derivative of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound are likely related to its role in peptide synthesis. For example, it could be involved in reactions such as ring-closing metathesis .Applications De Recherche Scientifique

Solid Phase Peptide Synthesis

Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by providing an orthogonal protection scheme that is compatible with a variety of solid supports, linkages, and side chain protecting groups. The Fmoc group allows for the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide range of conditions. This flexibility has significantly advanced bioorganic chemistry by enabling the synthesis of complex peptides with high efficiency and fidelity (Fields & Noble, 2009).

Phosphatase-stable Phosphothreonine Mimetic

The synthesis of orthogonally protected phosphothreonine mimetics using Fmoc chemistry highlights its utility in creating molecules resistant to enzymatic degradation, which is crucial for studying phosphorylation-dependent protein interactions. These mimetics have been successfully incorporated into peptides that retain binding efficacy to their target proteins, demonstrating the potential of Fmoc chemistry in developing tools for signal transduction research (Liu et al., 2009).

Protection of Hydroxy-groups

The Fmoc group's ability to protect hydroxy groups in the presence of acid- and base-labile protecting groups demonstrates its versatility. This characteristic is particularly valuable in the synthesis of complex organic molecules where selective deprotection is required, allowing for greater control over the synthetic process (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers from Sugar Amino Acids

Fmoc-protected sugar amino acids have facilitated the efficient synthesis of oligomers, showcasing the potential of Fmoc chemistry in creating novel biomolecules with potential therapeutic applications. The ability to synthesize oligomers of varying lengths opens up new avenues in drug design and biomaterials research (Gregar & Gervay-Hague, 2004).

Biobased Chemical Building Blocks

Fmoc chemistry has also been explored in the context of sustainable chemistry, where derivatives of carboxylic acids, such as 2-hydroxyisobutyric acid, can be synthesized from renewable resources. This approach aligns with the growing demand for green chemistry solutions and highlights the potential of Fmoc chemistry in contributing to sustainability (Rohwerder & Müller, 2010).

Mécanisme D'action

Mode of Action

It is known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Safety and Hazards

As with any chemical compound, handling “2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid” requires appropriate safety measures. It’s classified as a combustible solid, and it does not have a defined flash point .

Relevant Papers There are several papers that could provide more detailed information about this compound. For example, the paper titled “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid” could provide more detailed information about its synthesis and applications .

Propriétés

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-21(2,19(23)24)13-22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVTXIXNORDKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2758335.png)

![2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2758336.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2758337.png)

![2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2758344.png)

![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)